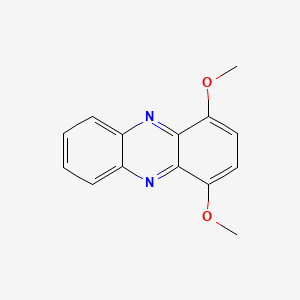
1,4-Dimethoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxyphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with methoxy groups attached at the 1 and 4 positions, giving it unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxyphenazine can be synthesized through several methods. One common approach involves the methylation of dihydroxyphenazine. The dihydroxyphenazine is first obtained through catalytic reduction of the pigment of Chromobacterium iodinum. The resulting compound is then methylated to produce this compound, which crystallizes in yellow needles with a melting point of 245°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethoxyphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine oxides.
Reduction: Reduction reactions can convert it back to dihydroxyphenazine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium hydride or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenazine oxides.
Reduction: Dihydroxyphenazine.
Substitution: Various substituted phenazines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxyphenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids, leading to cell death. This property is particularly useful in its antimicrobial and anticancer activities. The compound targets various molecular pathways, including those involved in oxidative stress response and apoptosis .
Comparación Con Compuestos Similares
Phenazine: The parent compound of 1,4-Dimethoxyphenazine, known for its broad-spectrum antimicrobial activity.
Phenazinomycin: A related compound with significant antitrypanosomal activity.
Griseoluteic Acid: Another phenazine derivative with potent biological activities.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its methoxy groups enhance its solubility and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
13860-45-2 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1,4-dimethoxyphenazine |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-8-12(18-2)14-13(11)15-9-5-3-4-6-10(9)16-14/h3-8H,1-2H3 |
Clave InChI |
XSNGJHHLSHMCND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)
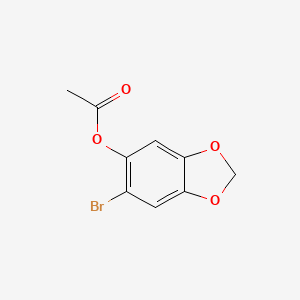


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
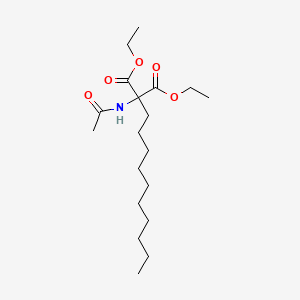

![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
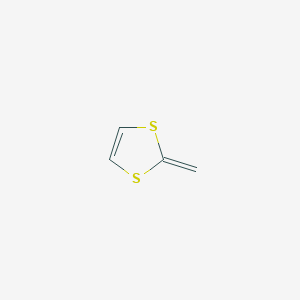
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
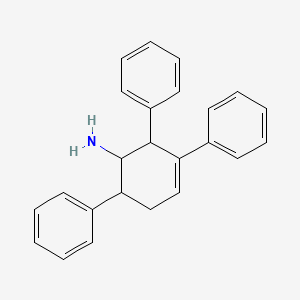
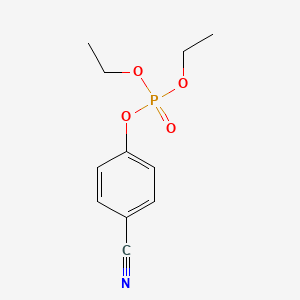
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
